1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole
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Overview
Description
1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromophenyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Substitution Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the benzimidazole core.
Substitution: Various substitution reactions can be performed, particularly on the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as inhibitors of specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole
- 1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole
- 1-(3-Methylphenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole
Uniqueness
1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms can participate in halogen bonding, which can enhance the binding affinity to certain targets.
Properties
Molecular Formula |
C18H12BrN3 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C18H12BrN3/c19-13-6-5-7-14(12-13)22-17-10-2-1-8-15(17)21-18(22)16-9-3-4-11-20-16/h1-12H |
InChI Key |
PVINFISBOQUNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC(=CC=C3)Br)C4=CC=CC=N4 |
Origin of Product |
United States |
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